molecular formula C21H18BrN3O3 B2839815 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one CAS No. 1252843-77-8

6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No.: B2839815
CAS No.: 1252843-77-8
M. Wt: 440.297
InChI Key: FNUGCPJQCXDLIK-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3(2H)-one derivative featuring a 6-(4-bromophenyl) substituent and a 2-oxoethyl side chain linked to a 6-methyl-2,3-dihydro-4H-1,4-benzoxazine moiety. Its structure integrates a pyridazinone core, a brominated aromatic ring, and a benzoxazine-based side chain, which may influence its physicochemical and biological properties. The synthesis typically involves coupling reactions between pyridazinone intermediates and substituted benzoxazine derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) . Key spectral data include IR absorption bands at 1715 cm⁻¹ (C=O stretch) and 1644 cm⁻¹ (C=O of pyridazinone), with ¹H NMR signals for the 6-CH₃ group at δ 2.25 ppm and aromatic protons at δ 7.66–7.88 ppm .

Properties

IUPAC Name

6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-14-2-8-19-18(12-14)24(10-11-28-19)21(27)13-25-20(26)9-7-17(23-25)15-3-5-16(22)6-4-15/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUGCPJQCXDLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is a pyridazinone derivative notable for its biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor . This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18BrN3O3C_{21}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 440.3 g/mol. Its structure features a bromophenyl group and a benzoxazine moiety, which are integral to its biological activity.

PropertyValue
Molecular FormulaC21H18BrN3O3
Molecular Weight440.3 g/mol
CAS Number1252843-77-8

The primary mechanism through which this compound exerts its effects is by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased levels of cAMP can lead to enhanced anti-inflammatory responses and modulation of various signaling pathways critical in inflammation and other physiological processes.

Anti-inflammatory Effects

Research indicates that the compound effectively reduces inflammation by modulating cAMP levels. This has significant implications for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma , where inflammation plays a central role .

Antimicrobial Activity

While the primary focus is on anti-inflammatory properties, structural analogs of benzoxazinones have demonstrated antimicrobial activities. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

In Vitro Studies

In vitro studies have been conducted to evaluate the potency of this compound as a PDE4 inhibitor. These studies typically measure cAMP levels in cell cultures treated with varying concentrations of the compound. Results indicate significant modulation of cellular responses linked to inflammation.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known PDE4 inhibitors:

Compound NameStructureUnique Features
PD168368N/APotent PDE4 inhibitor with different substituents affecting selectivity
Ro 20-1724N/AKnown for anti-inflammatory properties but lacks the benzoxazine moiety
CilomilastN/AClinically used selective PDE4 inhibitor; structurally distinct

This comparison highlights the unique structural features of the target compound that may enhance its selectivity and efficacy against PDE4 compared to other inhibitors.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, derivatives of benzoxazines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. coli20 µg/mL
Compound CPseudomonas aeruginosa25 µg/mL

Anti-cancer Potential

The structural features of this compound suggest potential anti-cancer properties. Studies have indicated that benzoxazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study conducted on benzoxazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed IC50 values ranging from 10 µM to 30 µM, indicating promising therapeutic potential .

Polymer Chemistry

The incorporation of benzoxazine structures into polymer matrices has been explored for their thermal stability and mechanical properties. The unique chemical structure allows for the formation of thermosetting polymers that exhibit high thermal resistance and low flammability .

Table 2: Thermal Properties of Benzoxazine-Based Polymers

Polymer TypeGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)
Benzoxazine Polymer A150 °C350 °C
Benzoxazine Polymer B160 °C360 °C

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridazin-3(2H)-one Derivatives

The following table compares the target compound with key analogues reported in the literature:

Compound Name Substituents Key Spectral Data Yield (%) Melting Point (°C) Reference
Target Compound 6-(4-Bromophenyl); 2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl] IR: 1715 (C=O), 1644 (pyridazinone); ¹H NMR: δ 2.25 (6-CH₃), δ 7.66–7.88 (Ar-H) 95 Oil (not crystalline)
2-[2-(4-Bromophenyl)-2-oxo-ethyl]-4-(3-methoxybenzyl)-6-methyl-pyridazin-3(2H)-one (18b) 4-(3-Methoxybenzyl); 2-[2-(4-bromophenyl)-2-oxoethyl] IR: 1715 (C=O), 1644 (C=O); ¹H NMR: δ 3.83 (OCH₃), δ 7.66–7.88 (Ar-H) 95 Oil
N-(4-Bromobenzyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14s) N-(4-Bromobenzyl); 5-(3-methoxybenzyl) IR: 3350 (NH), 1643 (C=O); ¹H NMR: δ 3.82 (OCH₃), δ 7.27–7.31 (Ar-H) 97 184–185
4-(3-Methoxybenzyl)-6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxo-ethyl]-pyridazin-3(2H)-one (14u) 4-(3-Methoxybenzyl); 2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl] IR: 1715 (C=O), 1644 (C=O); ¹H NMR: δ 2.25 (6-CH₃), δ 3.83 (OCH₃) 62 Oil
6-Methyl-2,4-disubstituted Pyridazin-3(2H)-one (23) 4-(3-Methoxybenzyl); 2-[2-(4-bromophenylamino)-ethyl] IR: 1643 (C=O); ¹H NMR: δ 3.58 (NCH₂CH₂NHAr), δ 4.46 (NCH₂CH₂NHAr) 58 86–88
Key Observations:

Substituent Effects :

  • The target compound and 18b share a 4-bromophenyl group but differ in their side chains. The benzoxazine moiety in the target compound may enhance lipophilicity compared to the 3-methoxybenzyl group in 18b .
  • Compound 14s replaces the benzoxazine with a 4-bromobenzylamide group, resulting in a higher melting point (184–185°C vs. oil for the target), likely due to stronger intermolecular hydrogen bonding from the amide .

Synthetic Yields :

  • The target compound and 18b were synthesized in high yields (95%), attributed to efficient coupling reactions under mild conditions .
  • In contrast, 14s and 14u required multistep syntheses, leading to moderate yields (97% and 62%, respectively) .

Spectral Trends: All compounds show IR absorption near 1643–1715 cm⁻¹ for C=O groups, confirming the pyridazinone core . The ¹H NMR signals for the 6-CH₃ group (δ ~2.25 ppm) are consistent across analogues, while aromatic protons vary based on substitution patterns .

Comparison with Benzoxazine-Containing Analogues

4-(3-(6-Methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17b)
  • Structure: Features a benzo[b][1,4]oxazin-3(4H)-one group linked via a propanoyl chain to a piperazine-carboxamide moiety.
  • Key Differences: Unlike the target compound, 17b lacks a pyridazinone core and instead incorporates a piperazine ring. This structural variation may alter receptor binding profiles .

Comparison with 4-Benzylidene-dihydropyridazinones

4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one (3a)
  • Structure: A dihydropyridazinone with a 4-benzylidene group and 4-chlorophenyl substituent.

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